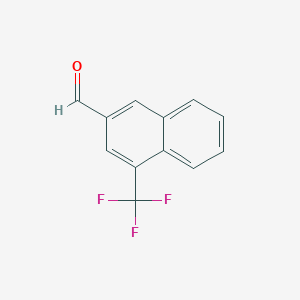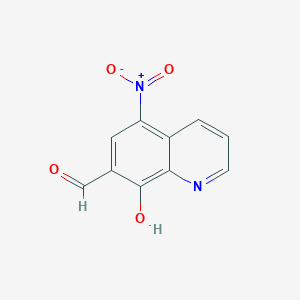
8-Hydroxy-5-nitroquinoline-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-5-nitroquinoline-7-carbaldehyde is a chemical compound with the molecular formula C10H6N2O4. It is known for its antimicrobial, anti-inflammatory, and anticancer properties . This compound is part of the quinoline family, which is characterized by a heterocyclic aromatic structure.
Preparation Methods
The synthesis of 8-Hydroxy-5-nitroquinoline-7-carbaldehyde typically involves a two-stage process. The first stage is the nitrosation of 8-hydroxyquinoline, followed by the oxidation of the nitroso derivative using nitric acid . The reaction conditions, such as the concentration of nitric acid, temperature, and reaction time, are optimized to achieve the desired product. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity.
Chemical Reactions Analysis
8-Hydroxy-5-nitroquinoline-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl and nitro groups can participate in substitution reactions, where they are replaced by other functional groups.
Common reagents used in these reactions include nitric acid for oxidation and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Hydroxy-5-nitroquinoline-7-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal infections.
Industry: It is used in the synthesis of novel chelating agents and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Hydroxy-5-nitroquinoline-7-carbaldehyde involves its ability to undergo redox reactions. The nitro group can cause redox reactions that alter intracellular signaling, inhibiting tumor cell growth . Additionally, the compound can undergo excited state proton transfer, which is crucial for its photochemical properties .
Comparison with Similar Compounds
8-Hydroxy-5-nitroquinoline-7-carbaldehyde can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline: Known for its chelating properties and use in metal ion determination.
5-Nitro-8-hydroxyquinoline: Similar antimicrobial and anticancer properties.
8-Nitro-7-quinolinecarboxaldehyde: Another derivative with similar chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
CAS No. |
13785-22-3 |
|---|---|
Molecular Formula |
C10H6N2O4 |
Molecular Weight |
218.17 g/mol |
IUPAC Name |
8-hydroxy-5-nitroquinoline-7-carbaldehyde |
InChI |
InChI=1S/C10H6N2O4/c13-5-6-4-8(12(15)16)7-2-1-3-11-9(7)10(6)14/h1-5,14H |
InChI Key |
OLCXITKGPJWVLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-methoxybenzo[b]thiophene-5-carboxylate](/img/structure/B11884518.png)


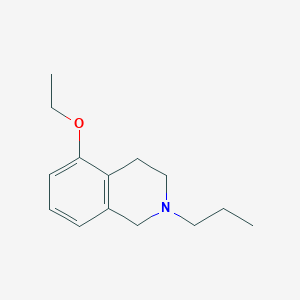
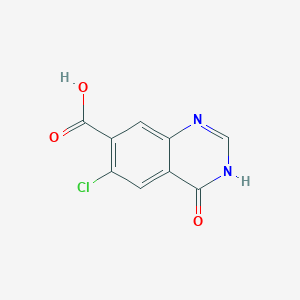
![4,6-Dimethyl-3-phenyl-3a,7a-dihydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11884546.png)
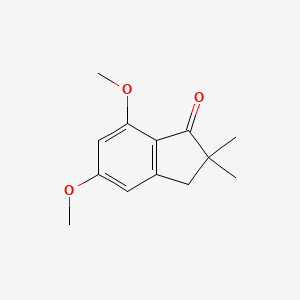
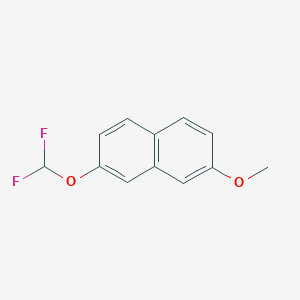
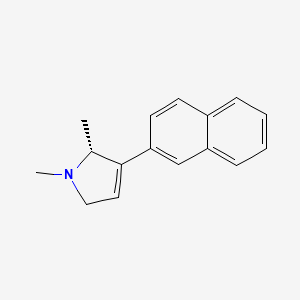
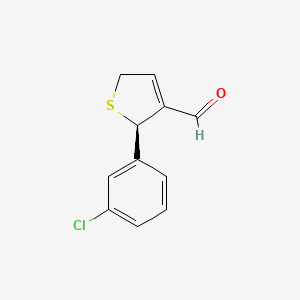
![1-(Pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11884577.png)

